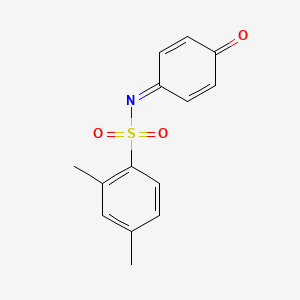
2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Overview
Description
2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a dimethyl group and a cyclohexa-2,5-dien-1-ylidene moiety
Preparation Methods
The synthesis of 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonamide with cyclohexa-2,5-dien-1-one under specific conditions. One common method involves the use of potassium thiocyanate or thiourea as reagents in the presence of hydrochloric acid and ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with potassium thiocyanate to form 6-(carbamoylamino)-3-hydroxy-2,4-dimethylphenyl thiocyanate . Another reaction involves the use of thiourea, which produces 5-hydroxy-4,6-dimethyl-2H-1,3-benzoxathiol-2-one . These reactions are typically carried out under acidic conditions, with glacial acetic acid or ethanol as solvents.
Scientific Research Applications
In chemistry, it serves as a precursor for the synthesis of benzoxathiol derivatives, which exhibit diverse pharmacological activities, including antioxidant, antiviral, antibacterial, and antifungal properties . In biology and medicine, these derivatives have shown promise as potential therapeutic agents due to their cytotoxic activity against cancer cells . Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms in organic chemistry.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be compared to other similar compounds, such as N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas and N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide . These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the dimethyl group in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs. This uniqueness is reflected in its specific applications and the types of reactions it undergoes.
Properties
IUPAC Name |
2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-3-8-14(11(2)9-10)19(17,18)15-12-4-6-13(16)7-5-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGXVAMDJDPKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353604 | |
| Record name | 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425402-25-1 | |
| Record name | NSC727440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5654445.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone](/img/structure/B5654451.png)
![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)
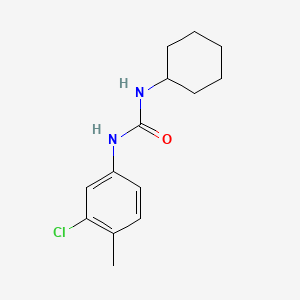
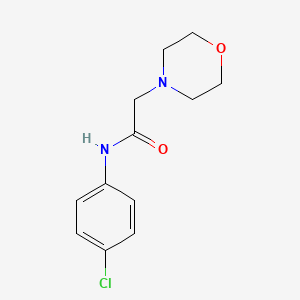
![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)
![2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5654533.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)
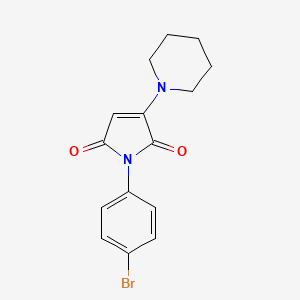

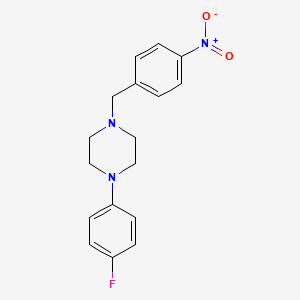
![2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)
